Dimethyl paba ethyl stearyldimonium tosylate

UVB absorption efficacy K value sunscreen potency tosylate quaternary ammonium UV filter

Dimethyl PABA ethyl stearyldimonium tosylate (CAS 101623-45-4) is a quaternary ammonium salt derived from para-aminobenzoic acid (PABA), classified under the INCI name Dimethyl PABA Ethyl Cetearyldimonium Tosylate. Its molecular structure combines a UVB-absorbing dimethyl PABA chromophore with a cationic stearyldimonium group and a tosylate counterion, yielding a molecular formula of C₃₈H₆₄N₂O₅S and a molecular weight of 661.0 g/mol.

Molecular Formula C38H64N2O5S
Molecular Weight 661.0 g/mol
CAS No. 101623-45-4
Cat. No. B12756692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl paba ethyl stearyldimonium tosylate
CAS101623-45-4
Molecular FormulaC38H64N2O5S
Molecular Weight661.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C31H57N2O2.C7H8O3S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-33(4,5)27-28-35-31(34)29-22-24-30(25-23-29)32(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h22-25H,6-21,26-28H2,1-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
InChIKeyORLGEXVQPRZMJW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl PABA Ethyl Stearyldimonium Tosylate (CAS 101623-45-4): Core Identity and Class Positioning


Dimethyl PABA ethyl stearyldimonium tosylate (CAS 101623-45-4) is a quaternary ammonium salt derived from para-aminobenzoic acid (PABA), classified under the INCI name Dimethyl PABA Ethyl Cetearyldimonium Tosylate [1]. Its molecular structure combines a UVB-absorbing dimethyl PABA chromophore with a cationic stearyldimonium group and a tosylate counterion, yielding a molecular formula of C₃₈H₆₄N₂O₅S and a molecular weight of 661.0 g/mol [2]. This compound is listed in the FDA Substance Registration System (UNII: L239656CYQ) and functions primarily as a cosmetic UV absorber that protects both the product and keratinous substrates from photodegradation [3][4]. Unlike simple PABA ester UV filters, its quaternary ammonium architecture confers cationic substantivity to negatively charged hair and skin surfaces, enabling durable UV protection that resists rinse-off [1].

Why Generic PABA Ester Substitution Fails for Dimethyl PABA Ethyl Stearyldimonium Tosylate


Substituting Dimethyl PABA ethyl stearyldimonium tosylate with a conventional non-quaternary PABA ester such as Ethylhexyl Dimethyl PABA (Padimate O) or PEG-25 PABA disregards the fundamental structure-function relationship that governs its performance. The compound's quaternary ammonium cation confers permanent positive charge density, which mediates ionic binding to anionic sites on hair keratin and skin proteins—a property entirely absent in non-ionic PABA esters [1]. As demonstrated in controlled experiments, the non-quaternary control (2-ethylhexyl p-dimethylaminobenzoate) failed to resist rinse-off from hair, while the cationic tosylate quaternary salt retained significant UV-protective substantivity after water exposure [1]. Furthermore, the stearyl (C18) alkyl chain imparts higher hydrophobic conditioning character relative to shorter-chain analogs (e.g., lauryl C12 or cetyl C16 quaternaries), directly influencing formulation texture, deposition efficiency, and end-use sensory profile [2]. These interdependent structural features mean that simple UV absorption spectrum overlap does not predict functional equivalence in rinse-off or leave-on personal care applications.

Quantitative Differential Evidence for Dimethyl PABA Ethyl Stearyldimonium Tosylate Against Comparator Compounds


UVB Absorbing Efficacy: K Value Head-to-Head Comparison Against Benzylidene Camphor and a Quaternary Ammonium Control

In a direct comparative assay, the cetyl/stearyl p-toluene sulfonate quaternary of 2-dimethylamino ethyl p-dimethylamino benzoate (Compound C, representing the target compound class) exhibited a K value of 48, measured as absorbance at the maximum peak between 300–320 nm divided by concentration in grams per liter [1]. By contrast, benzylidene camphor (Compound A) yielded K values of 0.08–0.24, and a dodecyl quaternary ammonium paratoluene sulfonate derivative (Compound B) yielded K values of 0.02–0.04 [1]. The patent explicitly states that the claimed compound's efficacy is 'infinitely superior' to the comparators, with a 200-fold to 600-fold quantitative advantage based on the K value ratio [1].

UVB absorption efficacy K value sunscreen potency tosylate quaternary ammonium UV filter

Hair Substantivity and UV Fade Resistance: Direct Comparison Against Non-Quaternary PABA Ester (Padimate O)

Dyed human hair samples (1 g) were immersed in a 3% solution of the cetyl/stearyl p-toluene sulfonate quaternary of 2-dimethylamino ethyl p-dimethylamino benzoate (target compound class) for 1 hour, then air-dried or rinsed for 5 minutes under tap water before UV irradiation with a Hanovia lamp equipped with a Corex D filter [1]. After 45 hours of exposure, the treated hair exhibited no fading, whereas the control—2-ethylhexyl p-dimethylaminobenzoate (Padimate O)—showed clear fading at the same time point [1]. Critically, the rinsed hair samples retained between one-half and three-quarters of their fade resistance relative to the unrinsed treated sample [1], demonstrating that the quaternary ammonium architecture confers persistent photoprotection even under water exposure conditions.

hair substantivity UV fade resistance dyed hair photoprotection cationic UV filter retention

Cationic Substantivity Mechanism: Class-Level Structural Differentiation from Non-Ionic PABA UV Filters

Dimethyl PABA ethyl stearyldimonium tosylate possesses a permanent quaternary ammonium cation (stearyldimonium group) that is structurally absent in the most widely used non-ionic PABA-based UV filters such as Ethylhexyl Dimethyl PABA (Padimate O, CAS 21245-02-3), PEG-25 PABA, and Padimate A [1][2]. This permanent positive charge enables ionic binding to anionic carboxylate and sulfonate groups present on hair keratin fibers and skin protein surfaces, as taught in Patent US 4,680,144 which states that 'organic sunscreens are generally unsuitable for application to human hair because of inadequate substantivity' and that the claimed benzene sulfonate quaternary ammonium salts overcome this limitation [1]. The non-quaternary PABA esters lack this electrostatic anchoring mechanism and therefore rely solely on hydrophobic deposition, rendering them susceptible to removal by water, perspiration, or sebum [1].

cationic substantivity quaternary ammonium hair binding PABA derivative structure-activity rinse-off UV protection

Alkyl Chain Length Differentiation: Stearyl (C18) vs. Lauryl (C12) vs. Cetyl (C16) Quaternary Ammonium PABA Analogs

Within the class of quaternary ammonium PABA tosylate UV absorbers, chain length governs hydrophobic character, conditioning efficacy, and formulation compatibility. Dimethyl PABA ethyl stearyldimonium tosylate incorporates a stearyl (C18) alkyl chain, which provides greater hydrophobicity and superior hair conditioning deposition compared to the C16 cetyl analog (Dimethyl PABA Ethyl Cetyldimonium Tosylate, CAS 101623-43-2, MW 632.9) and the C12 lauryl analog (Dimethylpabamidopropyl Laurdimonium Tosylate, Escalol HP, CAS 156679-41-3) [1]. Longer alkyl chains in quaternary ammonium surfactants are well-established to increase adsorption onto hair keratin and enhance lubricity, softness, and antistatic properties [2]. The stearyl variant (MW 661.0) thus offers a multi-functional profile combining UV absorption with a substantive conditioning effect that shorter-chain analogs cannot replicate to the same degree.

alkyl chain length conditioning C18 stearyl quaternary ammonium hair conditioning efficacy structure-property relationship

Product-Protection UV Absorber Function: Differentiation from Solely Skin-Protective Filters

According to the INCI function classification published by COSMILE Europe and the Altmeyers Encyclopedia, Dimethyl PABA ethyl stearyldimonium tosylate is designated as a 'UV ABSORBER' that 'protects the cosmetic product from damage caused by UV light' [1][2]. This product-protection function is distinct from the skin-protective 'UV FILTER' designation assigned to many conventional sunscreen actives. The compound's ability to absorb UVB radiation and dissipate it as heat simultaneously protects both the formulation matrix (preventing photodegradation of fragrance, colorants, and actives) and the keratin substrate to which it binds [1]. This dual functionality is a consequence of its cationic substantivity, which localizes the UV absorber at the product-substrate interface rather than allowing it to diffuse freely within the formulation bulk.

cosmetic product photostability UV absorber for formulation protection INCI function classification packaging-free photoprotection

High-Value Application Scenarios for Dimethyl PABA Ethyl Stearyldimonium Tosylate Based on Differential Evidence


Rinse-Off Hair Care: Color-Protecting Shampoos and Conditioners

The substantivity data from Patent US 4,680,144 demonstrates that the quaternary ammonium PABA tosylate retains 50–75% of its UV-protective efficacy on dyed hair even after 5-minute water rinsing [1], making it uniquely suited for rinse-off color-protecting shampoos and conditioners. Non-quaternary UV filters such as Ethylhexyl Dimethyl PABA are washed away under these conditions, providing no residual photoprotection [1]. Formulators can leverage this compound at 1–3% use levels to deliver cumulative UV protection with each wash cycle, reducing color fade between salon visits.

Leave-In Hair Protection: Styling Gels, Mousses, and UV-Protective Sprays

The high K value of 48 measured for the target compound class [1] indicates potent UVB absorption at low concentrations, enabling formulators to achieve effective photoprotection in clear, lightweight leave-in formulations without compromising sensory aesthetics. The stearyl (C18) alkyl chain simultaneously provides antistatic and conditioning effects [2], merging UV protection with hair manageability in a single ingredient—a dual benefit not achievable with non-substantive UV filters that require separate conditioning agents.

Water-Resistant Sunscreen Formulations Requiring Durable Skin Adhesion

The cationic quaternary ammonium group provides ionic binding to skin protein surfaces, a mechanism functionally analogous to that demonstrated on hair in the substantivity assays [1]. This property is relevant for water-resistant sunscreen emulsions where film integrity and UV filter retention after water immersion are critical performance parameters. The compound's UV absorber function additionally protects the formulation matrix itself from photodegradation [3], extending product shelf life and maintaining efficacy of co-formulated active ingredients.

Multi-Functional Cosmetic Formulations Minimizing Ingredient Count

The compound integrates three functions—UVB absorption (K = 48), cationic hair/skin substantivity, and stearyl-based conditioning [1][2]—into a single molecular entity. This multifunctionality is directly evidenced by the combination of the PABA chromophore, quaternary ammonium group, and C18 alkyl chain within one molecule [3]. For 'free-from' or minimalist formulation platforms seeking to reduce ingredient list length, this consolidation of UV protection, conditioning, and antistatic functions into one INCI entry offers a distinct procurement advantage over using separate UV filter, cationic polymer, and fatty alcohol ingredients.

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